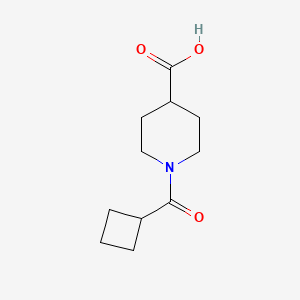

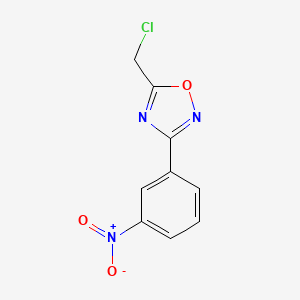

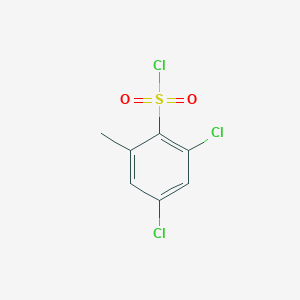

![molecular formula C13H20N2O2S B1351322 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline CAS No. 345991-04-0](/img/structure/B1351322.png)

4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline

描述

“4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 345991-04-01. It is used for research purposes21. The molecular formula of this compound is C13H20N2O2S3.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline”. However, it’s worth noting that this compound is commercially available from various suppliers21.Molecular Structure Analysis

The molecular structure of “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and an aniline group, which is a phenyl group attached to an amino group. The piperidine ring in this compound is substituted with two methyl groups and a sulfonyl group3.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline”. However, given its structure, it might undergo reactions typical for compounds containing aniline and sulfonyl groups.Physical And Chemical Properties Analysis

The average mass of “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline” is 268.375 Da and its monoisotopic mass is 268.124542 Da3. Other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.科学研究应用

Twisted-Intramolecular-Charge-Transfer-Based Fluorescent Thermometer

A study by Cao et al. (2014) highlights the application of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline in temperature sensing. This compound demonstrates an increase in fluorescence intensity with rising temperature, making it a potential candidate for ratiometrically detecting temperature variations.

Ring Opening of 1-Sulfonyl-2,2-Dimethylaziridines by Anilines

Buchholz et al. (1993) investigated the reaction of anilines with 1-sulfonyl-2,2-dimethylaziridines, providing insights into the regioselectivity and structure of products formed in these reactions. This research, as detailed in their paper, is relevant for understanding the chemical behavior of sulfonyl aniline derivatives.

Sulfate Radical-Based Oxidation of Antibiotics

Ji et al. (2017) conducted a study on the oxidation of sulfonamides, including those bearing six-membered heterocyclic rings like sulfamethazine and sulfadimethoxine. This research, found in their paper, is significant for environmental remediation, particularly in addressing the spread of antibacterial resistance due to the presence of sulfonamide antibiotics in the environment.

Synthesis of Antimicrobial s-Triazine-Based Scaffolds

Patel et al. (2012) focused on synthesizing bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides to investigate their antimicrobial and antimycobacterial actions. Their research, outlined in this paper, showcases the potential of certain aniline derivatives in pharmaceutical applications.

Green Process for the Production of Sulfone Derivatives

Wang et al. (2013) reported a green process for synthesizing 4-(β-sulfatoethylsulfone)-N-Ethyl-Aniline. As detailed in their study, this method emphasizes the importance of environmentally friendly approaches in the production of chemical compounds.

Fluorescent Scaffolds and Probes Based on Aggregation-Induced Emission

Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines, demonstrating their high fluorescence emissions and potential as turn-on-type probes. This research, as seen in their paper, reveals the applications of sulfonyl anilines in material science, particularly in the development of new fluorescent materials.

Synthesis of Sulfonated Polyaniline

Royappa et al. (2001) explored the polymerization of the aniline heterodimer 4-aminodiphenylamine-2-sulfonic acid, producing a new form of sulfonated polyaniline. Their findings, detailed in this study, contribute to the field of polymer science, particularly in the synthesis of conductive polymers.

安全和危害

The specific safety and hazard information for “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline” is not available from the retrieved sources. However, as with all chemicals, it should be handled with appropriate safety measures.

未来方向

The future directions for the use and study of “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline” are not clear from the available information. Its use in proteomics research4 suggests potential applications in the field of life sciences.

Please note that this analysis is based on the information available at the time of the search and may not include the most recent findings. For a more comprehensive understanding, a thorough review of the latest scientific literature is recommended.

属性

IUPAC Name |

4-(2,6-dimethylpiperidin-1-yl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGKPRHLSMFTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225031 | |

| Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline | |

CAS RN |

345991-04-0 | |

| Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345991-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

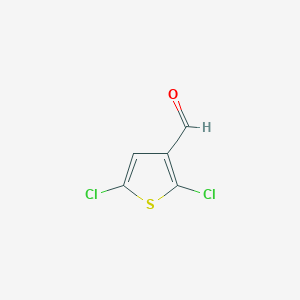

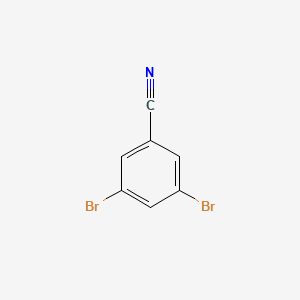

![3-[2,3-Di(benzyloxy)phenyl]propanenitrile](/img/structure/B1351254.png)

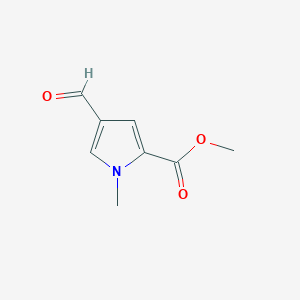

![Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B1351269.png)